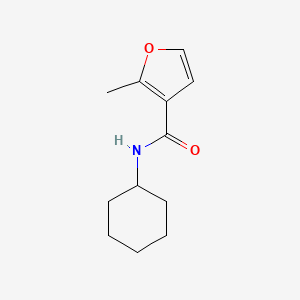
(3-Methylphenyl) 5-(dimethylsulfamoyl)-2-pyrrolidin-1-ylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Methylphenyl) 5-(dimethylsulfamoyl)-2-pyrrolidin-1-ylbenzoate is a chemical compound that has generated significant interest in the scientific community due to its potential biomedical applications. This compound is a member of the benzoate ester family, which has been extensively studied for their pharmacological properties.
Wirkmechanismus
The exact mechanism of action of (3-Methylphenyl) 5-(dimethylsulfamoyl)-2-pyrrolidin-1-ylbenzoate is not fully understood. However, it has been proposed that the compound exerts its pharmacological effects by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which play a key role in the inflammatory response. By inhibiting COX activity, this compound reduces the production of prostaglandins, leading to a reduction in inflammation, pain, and fever.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that the compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, it has been found to possess antibacterial and antifungal activity against a range of microbial pathogens. In vivo studies have shown that the compound exhibits anti-inflammatory, analgesic, and antipyretic effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (3-Methylphenyl) 5-(dimethylsulfamoyl)-2-pyrrolidin-1-ylbenzoate in lab experiments is its high potency and selectivity. The compound exhibits a strong pharmacological effect at low concentrations, making it an ideal candidate for drug development. Additionally, it has a relatively low toxicity profile, which makes it safe for use in animal models. However, one of the main limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of (3-Methylphenyl) 5-(dimethylsulfamoyl)-2-pyrrolidin-1-ylbenzoate. One area of interest is the development of new drugs based on the compound's pharmacological properties. Additionally, further studies are needed to elucidate the exact mechanism of action of the compound and its potential therapeutic targets. Finally, there is a need for more in vivo studies to determine the safety and efficacy of the compound in animal models.
Synthesemethoden
The synthesis of (3-Methylphenyl) 5-(dimethylsulfamoyl)-2-pyrrolidin-1-ylbenzoate involves the reaction between 3-methylbenzoic acid, 2-pyrrolidinone, and dimethyl sulfamide. The reaction is catalyzed by 1,3-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in the presence of dichloromethane (DCM) as a solvent. The reaction yields a white solid product, which is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
(3-Methylphenyl) 5-(dimethylsulfamoyl)-2-pyrrolidin-1-ylbenzoate has been extensively studied for its potential biomedical applications. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties. Additionally, it has been found to possess antitumor and antimicrobial activity. These properties make it a promising candidate for the development of new drugs.
Eigenschaften
IUPAC Name |
(3-methylphenyl) 5-(dimethylsulfamoyl)-2-pyrrolidin-1-ylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-15-7-6-8-16(13-15)26-20(23)18-14-17(27(24,25)21(2)3)9-10-19(18)22-11-4-5-12-22/h6-10,13-14H,4-5,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBSSBNYSFDONC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(=O)C2=C(C=CC(=C2)S(=O)(=O)N(C)C)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-[(2-Methyl-1,3-dioxoisoindol-5-yl)amino]-2-oxoethyl] 2-(3,4,5-trimethoxyphenyl)acetate](/img/structure/B7539912.png)
![4-(benzimidazol-1-yl)-N-[3-(methoxymethyl)phenyl]benzamide](/img/structure/B7539925.png)

![N-[(1,5-dimethylpyrrol-2-yl)methyl]furan-3-carboxamide](/img/structure/B7539939.png)
![2-[4-(5-Phenylthiophene-2-carbonyl)piperazin-1-yl]-1-piperidin-1-ylethanone](/img/structure/B7539940.png)
![N-[(1,5-dimethylpyrrol-2-yl)methyl]furan-2-carboxamide](/img/structure/B7539948.png)
![N-[2-[4-(4-ethylbenzoyl)piperazin-1-yl]-2-oxoethyl]-2,2-dimethylpropanamide](/img/structure/B7539955.png)
![[4-(3-Aminopyrazine-2-carbonyl)piperazin-1-yl]-(4-ethylphenyl)methanone](/img/structure/B7539966.png)
![6-[4-(4-Ethylbenzoyl)piperazine-1-carbonyl]-2-methylpyridazin-3-one](/img/structure/B7539969.png)
![N-[(5-bromothiophen-2-yl)methyl]-2-(3-fluorophenyl)acetamide](/img/structure/B7539970.png)
![5-[(3-Nitrophenoxy)methyl]-3-thiophen-2-yl-1,2,4-oxadiazole](/img/structure/B7539974.png)
![4-chloro-N-[(5-chlorothiophen-2-yl)methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7539986.png)
![3-(4-Ethylphenyl)-2-[(3-methyl-1,2-oxazol-5-yl)methylsulfanyl]quinazolin-4-one](/img/structure/B7540012.png)
